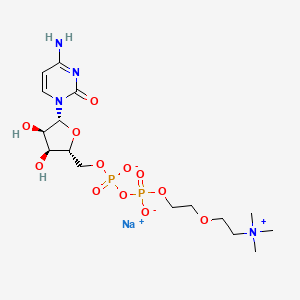

Ethoxy Citicoline Sodium

Beschreibung

Citicoline Sodium (CDP-choline; cytidine 5'-diphosphocholine) is a mononucleotide composed of cytidine, diphosphate, and choline. It is a critical intermediate in phospholipid biosynthesis, particularly phosphatidylcholine, a key component of neuronal membranes . Its molecular formula is C₁₄H₂₅N₄NaO₁₁P₂, with a molecular weight of 510.31 g/mol .

Eigenschaften

Molekularformel |

C16H29N4NaO12P2 |

|---|---|

Molekulargewicht |

554.36 g/mol |

IUPAC-Name |

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[2-(trimethylazaniumyl)ethoxy]ethyl phosphate |

InChI |

InChI=1S/C16H30N4O12P2.Na/c1-20(2,3)6-7-28-8-9-29-33(24,25)32-34(26,27)30-10-11-13(21)14(22)15(31-11)19-5-4-12(17)18-16(19)23;/h4-5,11,13-15,21-22H,6-10H2,1-3H3,(H3-,17,18,23,24,25,26,27);/q;+1/p-1/t11-,13-,14-,15-;/m1./s1 |

InChI-Schlüssel |

AKDPTIRIZKGFOU-MOAMTLHQSA-M |

Isomerische SMILES |

C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Kanonische SMILES |

C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ethoxy Citicoline Sodium involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose. Yeast is used as a biocatalyst in this process. The extraction and separation are carried out using active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier. The product is purified using an alcohol solvent as the crystallizing solvent .

Industrial Production Methods: In industrial settings, the production of Ethoxy Citicoline Sodium follows similar synthetic routes but on a larger scale. The process ensures high product yield and purity, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethoxy Citicoline Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of phosphoric acid derivatives, while reduction can yield various phospholipid intermediates .

Wissenschaftliche Forschungsanwendungen

Ethoxy Citicoline Sodium has a wide range of applications in scientific research:

Wirkmechanismus

Ethoxy Citicoline Sodium exerts its effects by stimulating the biosynthesis of phosphatidylcholine, a key component of neuronal membranes. It enhances the reconstruction of phosphatidylcholine and sphingomyelin, inhibits the activation of phospholipases, and preserves mitochondrial membrane integrity. Additionally, it provides choline for the synthesis of acetylcholine, a neurotransmitter, and stimulates tyrosine hydroxylase activity, leading to increased dopamine release .

Vergleich Mit ähnlichen Verbindungen

Citicoline Sodium vs. CDP-Choline

CDP-choline is synonymous with Citicoline Sodium; both terms refer to the same compound. The sodium salt form ensures stability and solubility in pharmaceutical formulations. Analytical methods (e.g., RP-HPLC) confirm its purity (98–102%) and structural integrity .

Citicoline Sodium vs. Butylphthalide

Butylphthalide (NBP), a compound derived from celery seed, is used in ischemic stroke treatment. Unlike Citicoline Sodium, which targets membrane repair, NBP enhances mitochondrial function and reduces apoptosis .

Citicoline Sodium vs. Other Cholinergic Agents

While acetylcholinesterase inhibitors (e.g., Donepezil) directly increase acetylcholine levels, Citicoline Sodium provides substrate support for sustained phospholipid and neurotransmitter synthesis. This reduces side effects like gastrointestinal distress associated with direct cholinergic stimulation .

Analytical and Pharmacopeial Standards

Purity and Stability :

Q & A

Q. What are the primary biochemical pathways through which Citicoline Sodium exerts its neuroprotective effects?

Citicoline Sodium acts as a choline donor, facilitating acetylcholine synthesis and phospholipid membrane repair. Key pathways include:

- Phosphatidylcholine synthesis : Citicoline provides cytidine and choline, critical for neuronal membrane integrity .

- Oxidative stress mitigation : Reduces lipid peroxidation via glutathione modulation, as shown in rodent ischemic models .

- Neurotransmitter regulation : Enhances dopamine and norepinephrine levels in cortical regions, validated via microdialysis in preclinical studies . Methodological Tip: Use HPLC or LC-MS to quantify acetylcholine and lipid peroxidation markers in brain homogenates .

Q. Which experimental models are most suitable for studying Citicoline Sodium’s efficacy in stroke recovery?

- In vivo models : Middle cerebral artery occlusion (MCAO) in rodents to assess infarct volume reduction via MRI or TTC staining .

- In vitro models : Oxygen-glucose deprivation (OGD) in neuronal cultures to measure cell viability (e.g., MTT assay) .

- Behavioral endpoints : Morris water maze or rotarod tests to evaluate post-stroke cognitive/motor recovery .

Q. How can researchers optimize dosing regimens for Citicoline Sodium in preclinical studies?

- Conduct pharmacokinetic studies to determine bioavailability (e.g., plasma choline levels via mass spectrometry) .

- Use dose-response curves (e.g., 100–500 mg/kg in rodents) to identify thresholds for neuroprotection without toxicity .

Q. What are validated outcome measures for assessing Citicoline Sodium’s impact on cognitive disorders?

- Primary endpoints : ADAS-Cog or MoCA scores in clinical trials .

- Biomarkers : CSF Aβ42/tau levels or fMRI for functional connectivity changes .

Q. What ethical considerations apply to long-term Citicoline Sodium studies in human cohorts?

- Include Data Safety Monitoring Boards (DSMBs) for adverse event tracking .

- Adhere to CONSORT guidelines for randomized trials, ensuring informed consent and stratification by comorbidities .

Advanced Research Questions

Q. How can contradictory findings on Citicoline Sodium’s efficacy in combination therapies (e.g., with butylphthalide) be resolved?

- Perform meta-analyses of existing trials (e.g., PRISMA guidelines) to identify heterogeneity sources (e.g., dosing, patient subgroups) .

- Design factorial RCTs to isolate synergistic effects, controlling for confounders like baseline NIHSS scores .

Q. What mechanisms underlie Citicoline Sodium’s variable efficacy across neurodegenerative subpopulations (e.g., Alzheimer’s vs. Parkinson’s)?

- Use multi-omics approaches (transcriptomics/proteomics) to map choline uptake pathways in disease-specific models .

- Stratify clinical cohorts by APOE ε4 status or α-synuclein levels to assess genetic/epigenetic modifiers .

Q. Can Citicoline Sodium modulate neuroplasticity biomarkers in traumatic brain injury (TBI) models?

- Quantify BDNF, NGF, and synaptophysin in CSF or tissue lysates via ELISA .

- Employ diffusion tensor imaging (DTI) to track white matter integrity in chronic TBI models .

Q. What experimental designs address the gap in Citicoline Sodium’s impact on non-cholinergic neurotransmitter systems?

Q. How do pharmacokinetic interactions between Citicoline Sodium and antiepileptics affect therapeutic outcomes?

- Conduct in vitro CYP450 inhibition assays to predict drug-drug interactions .

- Use population pharmacokinetic modeling (NONMEM) to adjust dosing in comorbid epilepsy patients .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.